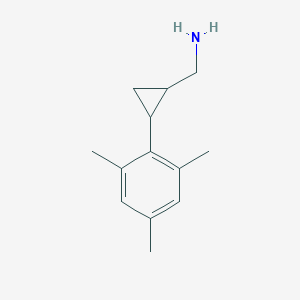

(2-Mesitylcyclopropyl)methanamine

Description

Contextual Significance of Cyclopropylamine (B47189) Scaffolds in Chemical Research

Cyclopropylamine scaffolds are a vital subclass of substituted cyclopropanes, merging the distinct electronic and steric characteristics of the cyclopropane (B1198618) ring with a basic nitrogen atom. acs.org This combination makes them important synthetic intermediates, especially in reactions involving ring-opening or cycloadditions. acs.org The cyclopropane ring is a prominent structural motif in a wide array of bioactive compounds and natural products. acs.org Its incorporation into pharmaceuticals can significantly enhance physicochemical and pharmacokinetic properties. acs.org

The utility of the cyclopropylamine moiety is demonstrated by its presence in numerous therapeutic agents across various disease areas. These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.

Table 1: Examples of Bioactive Compounds Containing a Cyclopropylamine Scaffold This table is for illustrative purposes and includes compounds with the core cyclopropylamine feature.

| Compound Name | Therapeutic Area/Use |

|---|---|

| Tranylcypromine | Antidepressant (MAO inhibitor) |

| Bicifadine | Analgesic (Serotonin-norepinephrine reuptake inhibitor) |

| GSK2879552 | Oncology (LSD1 inhibitor) |

| PF-04447943 | Sickle Cell Disease (PDE9 inhibitor) |

The Role of the Mesityl Moiety in Stereochemical Control and Reactivity

The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent known for exerting significant steric influence on chemical reactions. Its three methyl groups, two of which are in the ortho positions, create a sterically hindered environment around its point of attachment. This steric bulk is a powerful tool in stereoselective synthesis, capable of directing the approach of reagents to a specific face of a molecule, thereby controlling the stereochemical outcome of a reaction. unl.pt

In the context of a cyclopropane ring, the mesityl group's presence at the C2 position would be expected to:

Influence Diastereoselectivity: During the synthesis of the cyclopropane ring or in subsequent reactions on the ring or its substituents, the mesityl group would likely block one face of the ring, favoring the formation of the trans diastereomer relative to the aminomethyl group to minimize steric strain.

Affect Reactivity: The steric hindrance can shield the cyclopropane ring and the aminomethyl group from reactants, potentially decreasing reaction rates or preventing certain transformations altogether. chemrxiv.org Conversely, its electronic properties as an electron-donating group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Historical Development of Substituted Cyclopropylamine Chemistry

The synthesis of cyclopropylamines has been a subject of considerable research, leading to the development of numerous methodologies. acs.org Historically, one of the most common methods for accessing enantiomerically enriched cyclopropylamines was through rearrangement reactions, such as the Curtius or Hofmann rearrangements, starting from corresponding cyclopropyl (B3062369) carboxylic acids or amides. acs.org

Over the years, classical cyclopropanation methods have been adapted to incorporate a nitrogen functionality. These include:

Simmons-Smith Reaction: The reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to form the cyclopropane ring.

Metal-Catalyzed Reactions: The use of transition metals (e.g., rhodium, copper) to catalyze the reaction of diazo compounds with olefins has become a powerful and versatile method, with significant progress made in developing enantioselective variants. acs.orgnih.gov

Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile to an activated double bond, followed by an intramolecular cyclization to form the three-membered ring.

More recent advancements have introduced specific methods for preparing the aminocyclopropane moiety, including Kulinkovich-type reactions applied to amides and nitriles and metal-catalyzed C-H functionalization. acs.org Asymmetric synthesis has also been advanced through the use of chiral auxiliaries, such as N-sulfinyl α-chloro ketimines, which can be treated with Grignard reagents to produce chiral cyclopropylamines with good diastereoselectivity. nih.gov

Table 2: Key Synthetic Methodologies for Substituted Cyclopropylamines

| Method | Description | Key Features |

|---|---|---|

| Curtius Rearrangement | Thermal or photochemical rearrangement of a cyclopropyl acyl azide (B81097) to a cyclopropyl isocyanate, which is then hydrolyzed to the amine. | Widely used, starts from cyclopropyl carboxylic acids. acs.org |

| Simmons-Smith Cyclopropanation | Reaction of an allylic amine or related substrate with a carbenoid (e.g., from CH₂I₂ and Zn-Cu). | Classic method, often directed by a nearby hydroxyl group. researchgate.net |

| Catalytic Decomposition of Diazo Compounds | A transition metal catalyst (e.g., Rh, Cu) reacts with a diazo compound and an alkene to form the cyclopropane. | Highly versatile; asymmetric versions are well-developed. acs.orgnih.gov |

| Kulinkovich Reaction | Reaction of an ester or amide with a Grignard reagent in the presence of a titanium catalyst to form a titanacyclopropane, which can lead to a cyclopropanol (B106826) or cyclopropylamine. | Provides access to substituted cyclopropanes from carbonyl compounds. acs.org |

| N-Sulfinyl Imine Chemistry | Use of chiral N-sulfinyl imines as precursors that undergo diastereoselective addition or cyclization reactions. | Effective for asymmetric synthesis of chiral amines. nih.gov |

Research Gaps and Future Directions in (2-Mesitylcyclopropyl)methanamine Studies

The most significant research gap concerning this compound is the lack of published reports on its synthesis, characterization, and reactivity. The compound represents an unexplored area within the broader field of cyclopropylamine chemistry.

Future research efforts could be directed toward several key areas:

Stereoselective Synthesis: Developing robust and stereoselective synthetic routes to access the different stereoisomers of this compound (cis and trans). This would likely involve the asymmetric cyclopropanation of a mesityl-substituted alkene, where the choice of catalyst and reaction conditions would be critical for controlling the diastereoselectivity.

Reactivity and Mechanistic Studies: Investigating the chemical reactivity of the molecule. This includes studying how the sterically demanding mesityl group influences the nucleophilicity of the amine, the stability of the cyclopropane ring towards ring-opening reactions, and its behavior as a ligand for transition metals. nih.gov

Application as a Synthetic Building Block: Exploring the use of this compound as a chiral building block in organic synthesis. The fixed spatial relationship between the amine and the bulky mesityl group could be exploited to induce stereoselectivity in the synthesis of more complex molecules for applications in materials science or medicinal chemistry.

The systematic study of this compound would contribute valuable knowledge to the understanding of steric and electronic effects in strained ring systems and expand the synthetic chemist's toolbox with a novel and potentially useful structural motif.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

[2-(2,4,6-trimethylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C13H19N/c1-8-4-9(2)13(10(3)5-8)12-6-11(12)7-14/h4-5,11-12H,6-7,14H2,1-3H3 |

InChI Key |

UZVWDDXMGYPDBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2CC2CN)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Mesitylcyclopropyl Methanamine and Its Stereoisomers

General Strategies for Cyclopropylamine (B47189) Construction

The formation of cyclopropylamines involves two key transformations: the construction of the cyclopropane (B1198618) ring and the introduction of the amine functionality. These steps can be performed in various orders, leading to a range of synthetic strategies.

Cyclization Approaches to the Cyclopropane Ring System

Several classical and modern methods are employed to construct the cyclopropane ring.

Simmons-Smith Reaction : This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. This method has been adapted to incorporate a nitrogen function. nih.gov

Metal-Catalyzed Reactions of Diazo Compounds : Transition metal catalysts, often based on rhodium or copper, can catalyze the reaction of diazo compounds with olefins to form cyclopropanes. nih.gov This approach offers a high degree of control over the reaction.

Michael-Initiated Ring Closure (MIRC) : This powerful strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org This method has seen significant advances, particularly in enantioselective synthesis. nih.govrsc.org

Kulinkovich Reaction : This method utilizes a titanium catalyst to react an ester or amide with a Grignard reagent, leading to the formation of hydroxy- or amino-substituted cyclopropanes. rsc.org This reaction has been specifically developed for the preparation of the aminocyclopropane moiety. nih.gov

From γ-Butyrolactone : An older, multi-step process involves the conversion of γ-butyrolactone to cyclopropanecarboxamide, which is then converted to cyclopropylamine via the Hofmann rearrangement. google.com

Amination Procedures for Methanamine Introduction

Once the cyclopropane ring is formed, or concurrently with its formation, the methanamine group must be introduced.

Hofmann and Curtius Rearrangements : These are widely used methods for converting cyclopropylcarboxylic acids or their derivatives into cyclopropylamines. nih.govresearchgate.net The Hofmann rearrangement involves the treatment of a primary amide with a halogen and a base, while the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097).

Reductive Amination : Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding cyclopropylamine. youtube.com

From Halogenated Cyclopropanes : Cyclopropyl (B3062369) halides can be reacted with ammonia or amines to produce cyclopropylamines.

From Cyclopropanols : Cyclopropanols can be aminated using ammonia or amine derivatives, often in the presence of a catalyst. Zinc homoenolates, generated from cyclopropanols, can react as electrophiles with nucleophilic amines to yield trans-cyclopropylamines with high diastereoselectivity. researchgate.net

Diastereoselective and Enantioselective Synthesis of (2-Mesitylcyclopropyl)methanamine

Controlling the stereochemistry of the cyclopropane ring is crucial for the synthesis of specific stereoisomers of this compound.

Strategies for trans- and cis-Cyclopropylamine Diastereocontrol

The relative orientation of the substituents on the cyclopropane ring (cis or trans) can be controlled through various synthetic strategies.

Directed Cyclopropanation : The presence of a directing group, such as a hydroxyl group, on the substrate can influence the stereochemical outcome of the cyclopropanation reaction. unl.ptunl.pt For instance, in the Simmons-Smith reaction, the zinc reagent can coordinate with a nearby hydroxyl group, directing the methylene addition to the same face of the double bond. unl.pt

Reaction Conditions : The choice of reagents and reaction conditions can significantly impact the diastereoselectivity. For example, the aziridination of 4-tert-butyldiphenylsilyloxy-cyclopent-1-ene is trans selective when using a copper(I) catalyst and cis selective with a different bromine-based reagent. nih.gov

Thermodynamic vs. Kinetic Control : In some cases, the diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. For example, in the formal nucleophilic substitution of bromocyclopropanes, a base-assisted epimerization can lead to the thermodynamically more stable trans product. nih.gov

| Method | Key Features | Stereochemical Outcome |

|---|---|---|

| Directed Cyclopropanation | Use of a directing group (e.g., hydroxyl) to guide the reagent. | Often leads to syn-addition relative to the directing group. |

| Choice of Reagents | Different reagents can favor the formation of different diastereomers. | Can be tuned to produce either cis or trans isomers. |

| Thermodynamic Control | Allows for equilibration to the most stable diastereomer. | Typically favors the trans isomer due to reduced steric strain. |

Asymmetric Induction in Aminocyclopropane Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org This is a cornerstone of asymmetric synthesis. wikipedia.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-known example used in asymmetric aldol reactions. wikipedia.org In the context of cyclopropylamines, chiral auxiliaries have been used in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids, although with varying success in diastereoselectivity. rsc.org

Chiral Catalysts : The use of a chiral catalyst is an economically desirable method for asymmetric induction. wikipedia.org Chiral metal complexes, such as those based on copper or rhodium, are often used in asymmetric cyclopropanation reactions. acs.org For instance, a Cu(I)-catalyzed cyclopropanation of alkenes using a phenyliodonium ylide has been reported to proceed with high enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr trans/cis). acs.org Chiral Brønsted acids have also been employed as catalysts in enantioselective cycloadditions. nih.gov

Substrate Control : An existing chiral center in the substrate can influence the formation of a new stereocenter. This is known as internal asymmetric induction. wikipedia.org Models such as Cram's rule and the Felkin-Anh model help predict the stereochemical outcome of nucleophilic additions to carbonyls adjacent to a chiral center.

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to direct the reaction. | Evans' oxazolidinones in aldol reactions. |

| Chiral Catalysts | A chiral substance that accelerates a reaction and controls its stereochemistry without being consumed. | Cu(I) complexes in asymmetric cyclopropanation. |

| Substrate Control | An existing stereocenter in the substrate influences the formation of a new stereocenter. | Nucleophilic addition to a chiral aldehyde. |

Influence of the Mesityl Group on Stereoselectivity in Cyclopropanation Reactions

The bulky mesityl group (2,4,6-trimethylphenyl) can exert a significant steric influence on the stereochemical outcome of cyclopropanation reactions.

Steric Hindrance : The large size of the mesityl group can block one face of the reacting molecule, forcing an incoming reagent to approach from the less hindered side. This can lead to high levels of diastereoselectivity.

π-π Interactions : In some cases, attractive π-π stacking interactions between the mesityl group and another aromatic ring in the substrate or reagent can influence the transition state geometry and, consequently, the stereoselectivity. researchgate.net For example, the high diastereoselectivity in the cyclopropanation of certain acrylates with a (-)-8-phenylmenthyl chiral auxiliary is attributed to π-π interactions between the phenyl ring of the auxiliary and the acrylate moiety. researchgate.net

Electronic Effects : While steric effects are often dominant, the electron-donating nature of the methyl groups on the mesityl ring can also influence the reactivity of the aromatic system and any adjacent functional groups.

The interplay of these steric and electronic factors, along with the specific reaction conditions and other substituents present, will ultimately determine the stereoselectivity of cyclopropanation reactions involving a mesityl group.

Specific Reaction Pathways for this compound Synthesis

The construction of the this compound scaffold can be achieved through several modern synthetic methodologies. These approaches offer different advantages in terms of stereocontrol, substrate scope, and reaction conditions.

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Approaches to Substituted Cyclopropylamines

The Kulinkovich reaction and its subsequent modifications by de Meijere and Szymoniak represent powerful tools for the synthesis of cyclopropylamines from readily available carbonyl derivatives and nitriles. acsgcipr.orgnih.gov

The Kulinkovich-de Meijere Reaction facilitates the preparation of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org The process involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a titanium(IV) alkoxide like titanium(IV) isopropoxide. This generates a reactive titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org This intermediate then reacts with the amide. Unlike the reaction with esters which yields cyclopropanols, the reaction with amides proceeds through an oxatitanacyclopentane that opens to an iminium-titanium oxide inner salt before cyclizing to form the desired cyclopropylamine. organic-chemistry.org For the synthesis of this compound, a potential precursor would be an N,N-dibenzyl amide derived from mesitylacetaldehyde, which upon reaction and subsequent debenzylation would yield the target primary amine. The use of stoichiometric amounts of the titanium reagent is often necessary for optimal yields. organic-chemistry.org

The Kulinkovich-Szymoniak Reaction is a modification that directly converts nitriles into primary cyclopropylamines. organic-chemistry.org This method also employs a titanacyclopropane intermediate generated from a Grignard reagent and Ti(IV) isopropoxide. The reaction with a nitrile, such as mesitylacetonitrile, forms an azatitanacycle. Subsequent treatment with a Lewis acid, like boron trifluoride etherate (Et₂O•BF₃), promotes the conversion to the primary cyclopropylamine. organic-chemistry.orgorgsyn.org This approach offers a more direct route to primary amines, avoiding the need for protecting groups on the nitrogen atom. orgsyn.org However, the use of substituted Grignard reagents can lead to mixtures of diastereomers. organic-chemistry.org

| Reaction Name | Precursor Type | Key Reagents | Intermediate | Product Type |

| Kulinkovich-de Meijere | N,N-dialkylamide | Grignard Reagent, Ti(OiPr)₄ | Titanacyclopropane, Oxatitanacyclopentane | N,N-dialkylcyclopropylamine |

| Kulinkovich-Szymoniak | Nitrile | Grignard Reagent, Ti(OiPr)₄, Lewis Acid (e.g., BF₃·OEt₂) | Titanacyclopropane, Azatitanacycle | Primary Cyclopropylamine |

Copper-Catalyzed Aminoboration Strategies for Cyclopropylamine Derivatives

Copper-catalyzed reactions provide a mild and highly selective pathway to functionalized cyclopropylamines. Specifically, the aminoboration of methylenecyclopropanes is a concise method for producing (borylmethyl)cyclopropylamines, which are versatile synthetic intermediates. acs.orgacs.org

This strategy involves the reaction of a 1-methylenecyclopropane with bis(pinacolato)diboron (B₂pin₂) and an O-benzoyl-N,N-dialkylhydroxylamine in the presence of a copper catalyst. acs.org The reaction proceeds with high regio- and diastereoselectivity, typically affording trans-substituted cyclopropane derivatives. acs.org For a synthesis targeting this compound, a mesityl-substituted methylenecyclopropane precursor would be required. The resulting (borylmethyl)cyclopropylamine can then undergo further transformations. The boron moiety is particularly useful, as it can be converted to a variety of functional groups, including a methyl group via Suzuki-Miyaura cross-coupling, to complete the synthesis. acs.org A catalytic asymmetric version of this transformation has also been developed using chiral ligands such as (S)-BINAP, enabling the synthesis of enantioenriched cyclopropane-containing β-aminoalkylboranes. rsc.org

Biocatalytic Methods for Asymmetric Cyclopropylamine Construction

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, offering high levels of enantioselectivity under mild conditions. While direct biocatalytic synthesis of this compound is not explicitly detailed, established enzymatic methods can be applied to construct its key structural motifs. nih.gov

One approach involves the asymmetric cyclopropanation of an olefin using engineered enzymes. Variants of heme enzymes, such as myoglobin and cytochrome P450, have been repurposed to catalyze the cyclopropanation of vinylarenes with diazo reagents. rochester.edu For instance, an engineered myoglobin variant can catalyze the reaction of a mesityl-substituted styrene derivative with a diazoketone to produce a chiral cyclopropyl ketone with excellent diastereo- and enantioselectivity (>99% de and ee). rochester.edu This cyclopropyl ketone is a valuable precursor that can be converted to the target amine via chemical methods like reductive amination.

Alternatively, transaminase (TAm) biocatalysts are highly effective for the synthesis of chiral amines from ketones. researchgate.net A chemoenzymatic route could involve the synthesis of a cyclopropyl ketone, which is then asymmetrically aminated using an engineered transaminase to install the amine group with high enantiopurity. This combination of chemocatalysis and biocatalysis provides a versatile platform for accessing structurally diverse chiral cyclopropylamines. rochester.eduresearchgate.net

Zinc-Mediated Transformations in Cyclopropylamine Synthesis

Zinc-mediated reactions offer a distinct approach to cyclopropylamines, often proceeding through electrophilic zinc homoenolate intermediates. blogspot.comscholaris.ca This methodology allows for the synthesis of highly valuable trans-cyclopropylamines from cyclopropanols. blogspot.comfigshare.com

The reaction involves the C-C bond cleavage of a cyclopropanol (B106826) using a zinc reagent, which generates a zinc homoenolate. In the presence of a nucleophilic amine, this intermediate acts as a carbonyl-electrophile, leading to the formation of the cyclopropylamine with good yields and high diastereoselectivity. blogspot.com The synthesis of GSK2879552, a lysine demethylase 1 inhibitor, utilized this strategy, highlighting its utility in medicinal chemistry. figshare.com To synthesize this compound, one would start with the corresponding 2-mesitylcyclopropanol, which would react with an amine source in the presence of zinc.

Utilization of Alpha-Chloroaldehydes in Cyclopropylamine Synthesis

A highly effective one-pot synthesis of trans-2-substituted cyclopropylamines utilizes readily available α-chloroaldehydes. nih.govacs.org This method also proceeds through a zinc homoenolate intermediate and offers excellent diastereoselectivity. acs.orgchemrxiv.org

The process begins with the treatment of an α-chloroaldehyde, such as 2-chloro-3-mesitylpropanal, with bis(iodozincio)methane (CH₂(ZnI)₂). This forms an electrophilic zinc homoenolate, which is then trapped in situ by an amine. acs.org Subsequent heating promotes ring closure to generate the cyclopropylamine. chemrxiv.org A key finding in the development of this method was the observation that zinc halide salts can cause cis/trans-isomerization of the product. This issue can be suppressed by the addition of a polar aprotic cosolvent like N,N-dimethylformamide (DMF), which leads to high diastereomeric ratios (up to >20:1 d.r.). acs.orgacs.orgchemrxiv.org This transformation is scalable and tolerates a range of functional groups on both the aldehyde and amine components. acs.org

| Method | Starting Material | Key Reagents | Key Intermediate | Diastereoselectivity |

| Zinc-Mediated from Cyclopropanol | 2-Substituted Cyclopropanol | Zinc Reagent, Amine | Electrophilic Zinc Homoenolate | High for trans |

| From α-Chloroaldehyde | α-Chloroaldehyde | CH₂(ZnI)₂, Amine, DMF (cosolvent) | Electrophilic Zinc Homoenolate | High for trans (>20:1 d.r.) |

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound relies on the availability of specific precursors and the strategic use of functional group interconversions (FGIs).

Precursor Synthesis:

Mesityl-substituted Aldehydes and Nitriles: For methods like the Kulinkovich-Szymoniak reaction or the α-chloroaldehyde approach, precursors such as mesitylacetonitrile or 2-chloro-3-mesitylpropanal are required. These can be prepared from mesitylene or mesityl-substituted starting materials using standard organic chemistry transformations.

Mesityl-substituted Olefins: Copper-catalyzed aminoboration and biocatalytic cyclopropanation would require mesityl-substituted methylenecyclopropane or styrene derivatives, respectively.

N,N-dialkylamides: The Kulinkovich-de Meijere reaction would necessitate an N,N-dialkyl-2-mesitylacetamide. This is typically synthesized by the acylation of a secondary amine (e.g., dibenzylamine) with a mesitylacetic acid derivative.

Functional Group Interconversions (FGIs): FGIs are crucial for converting the initial products of the primary synthetic reactions into the final target compound.

Deprotection of Amines: The Kulinkovich-de Meijere reaction often yields N,N-dibenzylcyclopropylamines. The benzyl groups are common protecting groups for amines and can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the primary amine.

Conversion of Boryl Groups: The (borylmethyl)cyclopropylamines produced via copper-catalyzed aminoboration are versatile intermediates. The C-B bond can be subjected to various transformations, including oxidation to an alcohol or protonolysis to install a methyl group, providing a route to the final methanamine structure. acs.org

Reductive Amination: Chiral cyclopropyl ketones, synthesized via biocatalytic methods, can be converted to the corresponding primary amine through reductive amination. This involves forming an imine with ammonia, which is then reduced using agents like sodium cyanoborohydride to afford the target this compound. chemicalbook.com

By combining these advanced cyclopropanation and amination reactions with strategic precursor synthesis and functional group interconversions, the synthesis of this compound and its stereoisomers can be effectively achieved.

Chemical Transformations and Mechanistic Investigations of 2 Mesitylcyclopropyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a versatile functional handle, capable of a wide array of chemical transformations. Its reactivity is primarily dictated by the nucleophilic nature of the nitrogen atom.

Nucleophilic Reactions and Derivatization Pathways

The lone pair of electrons on the nitrogen atom of (2-Mesitylcyclopropyl)methanamine allows it to act as a potent nucleophile. This reactivity enables a variety of derivatization pathways, allowing for the introduction of diverse substituents. Common reactions include alkylation, arylation, and acylation. The steric bulk of the adjacent mesityl-substituted cyclopropane (B1198618) ring may influence the rate and accessibility of these reactions.

Amide and Carbamate Formation

The formation of amides and carbamates from primary amines is a cornerstone of organic synthesis. These reactions are generally robust and high-yielding.

Amide Formation: this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. The general scheme for this transformation is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Acyl Halide (R-COCl) | N-(2-Mesitylcyclopropyl)methyl)acetamide |

| This compound | Carboxylic Anhydride ((R-CO)₂O) | N-(2-Mesitylcyclopropyl)methyl)acetamide |

| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(2-Mesitylcyclopropyl)methyl)acetamide |

Carbamate Formation: Carbamates, which are valuable protecting groups for amines, can be synthesized from this compound through reaction with chloroformates or by trapping an isocyanate intermediate. acs.org The reaction with a chloroformate would proceed as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Chloroformate (R-O-COCl) | Alkyl ((2-mesitylcyclopropyl)methyl)carbamate |

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropane ring, while generally stable, possesses inherent ring strain that makes it susceptible to ring-opening reactions under specific conditions. The presence of the mesityl group, a bulky aromatic substituent, can significantly influence the regioselectivity and stereoselectivity of these transformations.

Acid-Catalyzed Ring Opening

Under acidic conditions, the cyclopropane ring can undergo protonation, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. acs.orgnih.govwikipedia.orgorganic-chemistry.org The stability of the potential carbocations will dictate the regiochemical outcome of the ring-opening. In the case of this compound, protonation could lead to a carbocation at either the benzylic position or the carbon bearing the aminomethyl group. The specific product would depend on the reaction conditions and the nucleophile employed.

Metal-Catalyzed Ring Expansion or Cleavage

Transition metals can catalyze a variety of transformations involving cyclopropanes. While direct ring-opening or expansion of this compound has not been specifically reported, related studies on cyclopropylmethylamines have demonstrated palladium-catalyzed C-H arylation. acs.orgnih.gov In these reactions, a palladium catalyst, in conjunction with a suitable ligand, facilitates the coupling of an aryl group to the cyclopropane ring without ring-opening. acs.orgnih.gov This suggests that metal-catalyzed functionalization of the cyclopropane ring is a viable pathway, potentially competing with or preceding ring-opening.

Radical-Mediated Ring Opening

Radical reactions can also induce the opening of a cyclopropane ring. A radical initiator can abstract a hydrogen atom from the molecule, leading to the formation of a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a more stable homoallylic radical. The subsequent reaction of this radical would lead to a variety of products, depending on the reaction conditions and the presence of trapping agents. The bulky mesityl group would likely influence the stereochemical outcome of the radical intermediates.

Isomerization and Rearrangement Processes

Cyclopropylamines are known to undergo a variety of isomerization and rearrangement reactions, often driven by the release of ring strain. In the case of this compound, both the cyclopropyl (B3062369) ring and the aminomethyl group can participate in these transformations.

One potential isomerization pathway involves the rearrangement of the cyclopropyl ring itself. Under thermal or catalytic conditions, substituted cyclopropanes can isomerize to alkenes. For this compound, this could potentially lead to the formation of various butenylamine derivatives.

Another significant rearrangement process for cyclopropylamines is initiated by one-electron oxidation of the amine, which generates a nitrogen radical cation. This intermediate can trigger the homolytic cleavage of a cyclopropane C-C bond, leading to a distonic radical cation. This type of ring-opening is a key step in many reactions of cyclopropylamines nih.govepfl.ch. For this compound, this process would be influenced by the substitution pattern, with the stability of the resulting radical cation playing a crucial role in the reaction pathway.

Furthermore, base-catalyzed isomerization of aryl halides has been shown to proceed via aryne intermediates, leading to substitution at unconventional positions nih.govnih.gov. While the mesityl group is not a halide, this highlights the potential for complex rearrangements in substituted aromatic systems under basic conditions.

Role of the Mesityl Group in Influencing Reaction Pathways

The mesityl group, a 2,4,6-trimethylphenyl substituent, is expected to exert a profound influence on the reactivity of this compound through a combination of steric and electronic effects.

The sheer bulk of the mesityl group is a dominant factor in controlling the approach of reagents to the molecule. wikipedia.orgwikipedia.orgnumberanalytics.com This steric hindrance can significantly impact reaction rates and selectivity.

Shielding of the Reaction Center: The mesityl group can physically block or hinder the approach of reactants to the aminomethyl group and the adjacent cyclopropyl ring. This can lead to a decrease in reaction rates compared to less hindered analogues. For instance, in nucleophilic substitution reactions at the aminomethyl group, the bulky mesityl substituent would likely slow down the reaction. nih.gov

Control of Stereoselectivity: The steric bulk of the mesityl group can direct incoming reagents to attack from the less hindered face of the molecule, thereby controlling the stereochemical outcome of reactions. In cycloaddition reactions, for example, the mesityl group would likely dictate the facial selectivity of the approach of the reaction partner.

Stabilization of Reactive Intermediates: While bulky groups can hinder reactivity, they can also stabilize certain reactive intermediates by preventing their decomposition through bimolecular pathways.

A clear example of steric hindrance by a mesityl group was observed in a copper-catalyzed acylcyanation of alkenes, where a sterically hindered mesityl derivative yielded only a trace amount of the desired product acs.org.

| Reaction Type | Predicted Effect of Mesityl Group | Rationale |

| Nucleophilic substitution at the aminomethyl group | Decreased reaction rate | Steric shielding of the electrophilic center. nih.gov |

| Protonation of the amine | Potentially reduced basicity in certain contexts | Hindrance to the approach of H+ and stabilization of the conjugate acid through salvation effects. youtube.com |

| Intermolecular cycloaddition | High diastereoselectivity | The mesityl group directs the approach of the cycloaddition partner. |

| Ring opening reactions | May influence regioselectivity | The bulky group can direct which C-C bond of the cyclopropane ring is cleaved. |

The mesityl group, being an alkyl-substituted benzene (B151609) ring, is generally considered to be electron-donating through an inductive effect (+I) and a positive mesomeric or resonance effect (+M) youtube.comksu.edu.saallen.in. These electronic effects can influence the stability of intermediates and transition states, thereby affecting reaction kinetics and thermodynamics.

Inductive Effect (+I): The three methyl groups on the phenyl ring push electron density towards the cyclopropyl ring and the aminomethyl group. This can increase the nucleophilicity of the amine and potentially influence the stability of any carbocationic intermediates formed during a reaction.

Mesomeric Effect (+M): The delocalization of pi-electrons from the benzene ring can stabilize adjacent positive charges. In reactions involving the formation of a carbocation on the carbon atom attached to the mesityl group, this resonance stabilization would be significant.

In the context of reaction kinetics, electron-donating groups can accelerate reactions that proceed through electron-deficient transition states. For example, in electrophilic aromatic substitution reactions on the mesityl ring itself, the activating effect of the methyl groups would be pronounced.

| Property/Reaction | Predicted Electronic Influence | Rationale |

| Amine Basicity | Increased basicity | The +I effect of the methyl groups increases electron density on the nitrogen atom. youtube.com |

| Stability of Carbocation at C1 of Cyclopropane | Increased stability | The +M effect of the mesityl group can stabilize an adjacent positive charge. |

| Rate of Electrophilic Attack on the Mesityl Ring | Increased rate | The methyl groups are activating and ortho-, para-directing. |

| Ring Opening via Radical Cation | May influence the site of bond cleavage | The electronic effects can influence the stability of the resulting radical and iminium ion. nih.gov |

The presence of a mesityl group can lead to accelerated reaction rates in certain catalytic processes. For example, in N-heterocyclic carbene (NHC) catalyzed reactions, N-mesityl substituted NHCs often exhibit significantly higher activity nih.govrsc.org. This has been attributed to the mesityl group rendering the initial addition of the NHC to the aldehyde irreversible, which in turn accelerates the formation of the key Breslow intermediate rsc.org.

While not directly applicable to the reactions of this compound itself, this principle highlights that the steric bulk of the mesityl group can favor certain reaction pathways by destabilizing alternative, less productive equilibria. In the context of the target molecule, the mesityl group could potentially accelerate reactions that proceed through a sterically demanding transition state, where the release of steric strain in the product is a significant driving force.

Intermolecular and Intramolecular Cycloaddition Reactions

Cyclopropylamines can participate in cycloaddition reactions, serving as three-carbon building blocks after ring opening nih.govsci-hub.se. The reaction is often initiated by single-electron transfer (SET) from the amine, leading to the formation of a nitrogen radical cation and subsequent ring opening to a 1,3-radical cation or a related species nih.govchemrxiv.orgchemrxiv.org. This intermediate can then react with a suitable dipolarophile in a [3+2] cycloaddition manner to form five-membered rings chemrxiv.orgrsc.org.

For this compound, intermolecular [3+2] cycloaddition with electron-deficient alkenes would be a plausible transformation, likely proceeding via a photoredox-catalyzed pathway. The mesityl group would be expected to influence the diastereoselectivity of such a reaction.

Intramolecular cycloadditions are also a possibility if a suitable tethered π-system is present in the molecule. Such reactions could provide access to complex polycyclic structures. The regioselectivity and stereoselectivity of these cycloadditions would be heavily influenced by the steric and electronic properties of the mesityl group and the nature of the tether.

| Reaction Type | Proposed Reaction Partner | Expected Product | Key Mechanistic Feature |

| Intermolecular [3+2] Cycloaddition | Electron-deficient alkene (e.g., methyl acrylate) | Substituted pyrrolidine | Photoredox-catalyzed ring opening to a 1,3-radical cation followed by addition to the alkene. nih.govchemrxiv.org |

| Intermolecular [3+2] Cycloaddition | Olefin | Substituted cyclopentylamine | Visible-light-mediated cycloaddition. nih.gov |

| Intramolecular [3+2] Cycloaddition | Tethered alkene or alkyne | Fused or bridged bicyclic amine | Ring opening followed by intramolecular trapping of the radical cation. |

Stereochemical Aspects and Conformational Analysis of 2 Mesitylcyclopropyl Methanamine

Identification and Separation of Diastereomers (cis/trans)

(2-Mesitylcyclopropyl)methanamine possesses two stereogenic centers on the cyclopropane (B1198618) ring (C1 and C2), leading to the existence of stereoisomers. Specifically, the relative orientation of the mesityl and aminomethyl groups gives rise to two diastereomers: cis and trans. In the cis isomer, the substituents are on the same side of the cyclopropane ring, while in the trans isomer, they are on opposite sides.

Table 1: Potential Methods for Diastereomer Separation

| Method | Principle | Applicability to this compound |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly applicable. The difference in polarity between the cis and trans isomers should allow for separation on a silica (B1680970) gel or alumina (B75360) column with an appropriate eluent system. |

| Fractional Distillation | Separation based on differences in boiling points. | Potentially applicable, although the high boiling point of the compound might require vacuum distillation. |

| Crystallization | Separation based on differences in solubility and crystal lattice energies. | May be effective if one diastereomer selectively crystallizes from a suitable solvent. |

The synthesis of related 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has been reported, where the cis and trans isomers were synthesized via different stereospecific routes, highlighting the possibility of controlling the diastereomeric outcome during synthesis. nih.gov For instance, compounds with a trans configuration were synthesized from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid. nih.gov

Enantiomeric Resolution and Characterization of this compound

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. The trans isomer exists as the (1R, 2S) and (1S, 2R) enantiomers, while the cis isomer exists as the (1R, 2R) and (1S, 2S) enantiomers.

Specific methods for the enantiomeric resolution of this compound have not been detailed in available literature. However, several established techniques for the resolution of chiral amines and cyclopropane derivatives can be applied.

Table 2: Potential Methods for Enantiomeric Resolution

| Method | Principle | Applicability to this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). | Highly effective for analytical and preparative-scale separation of chiral amines. Various CSPs are commercially available. |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by crystallization. | A classical and often scalable method for resolving racemic amines. |

| Enzymatic Resolution | Use of an enzyme that selectively reacts with one enantiomer. | Can provide high enantioselectivity under mild conditions. |

The characterization of the individual enantiomers would involve techniques such as polarimetry to measure the optical rotation and circular dichroism (CD) spectroscopy to determine the differential absorption of circularly polarized light. The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable crystalline derivative or by comparison of experimental and computationally predicted chiroptical properties.

Conformational Preferences of the Cyclopropyl (B3062369) Ring and Side Chain

The conformation of this compound is primarily determined by the interplay of steric and electronic effects. The cyclopropane ring itself is rigid, but the substituents can adopt different rotational conformations.

Computational studies on cyclopropanes with π-acceptor substituents, such as a phenyl group, have shown that the preferred conformation is one where the substituent bisects the cyclopropane ring. nih.govresearchgate.net This allows for maximal overlap between the p-orbitals of the substituent and the Walsh orbitals of the cyclopropane ring. For the mesityl group in this compound, a similar bisected conformation is expected to be favored, although the presence of the ortho-methyl groups will introduce significant steric hindrance, potentially leading to a twisted conformation.

The aminomethyl side chain has a greater degree of conformational freedom. The rotation around the C2-C(aminomethyl) bond and the C-N bond will be influenced by steric interactions with the mesityl group and the cyclopropane ring, as well as potential intramolecular hydrogen bonding between the amine and the π-system of the mesityl group.

Influence of Substituents on Stereochemical Stability and Interconversion

The stereochemical stability of this compound is high due to the covalent nature of the bonds within the cyclopropane ring. Interconversion between the cis and trans diastereomers would require the breaking and reforming of a carbon-carbon bond, a process that requires a significant amount of energy and does not occur under normal conditions.

Substituents on the mesityl ring or the aminomethyl group would primarily influence the conformational preferences rather than the stereochemical stability of the cyclopropane core. For example, increasing the steric bulk of the substituents on the nitrogen atom would likely lead to a greater preference for conformations that minimize steric clash with the mesityl group.

Theoretical and Computational Studies on 2 Mesitylcyclopropyl Methanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. For (2-Mesitylcyclopropyl)methanamine, these calculations would reveal key details about its geometry.

The geometry is dictated by the interplay of its constituent parts. The cyclopropane (B1198618) ring is a rigid, strained three-membered ring with C-C-C bond angles forced to be near 60°. The aminomethyl group (-CH2NH2) attached to the cyclopropane ring would have bond angles consistent with VSEPR theory; the carbon atom would exhibit tetrahedral geometry (approx. 109.5°), while the nitrogen atom of the primary amine would have a trigonal pyramidal geometry with H-N-H and H-N-C bond angles slightly less than 109.5° due to the lone pair's repulsion.

The mesityl group (2,4,6-trimethylphenyl) is a bulky substituent. The benzene (B151609) ring itself is planar, but steric hindrance between the ortho-methyl groups and the cyclopropyl (B3062369) ring would likely force a non-coplanar arrangement between the plane of the aromatic ring and the plane of the cyclopropane ring.

The electronic structure is characterized by the σ-bonds of the aliphatic portions (cyclopropyl and aminomethyl groups) and the delocalized π-system of the mesityl ring. The amine's nitrogen atom possesses a lone pair of electrons, which is the highest occupied molecular orbital (HOMO) and the primary site of basicity and nucleophilicity. The mesityl group, with its three electron-donating methyl groups, enriches the π-system of the benzene ring.

Predicted Molecular Geometry Parameters

| Parameter | Predicted Value/Geometry | Theoretical Basis |

| Cyclopropane C-C-C Angles | ~60° | Inherent strain of a three-membered ring |

| Aminomethyl C-N Bond | ~1.47 Å | Standard sp3 C-N single bond length |

| Aminomethyl N-Geometry | Trigonal Pyramidal | VSEPR theory (3 bonding pairs, 1 lone pair) |

| Aromatic C-C-C Angles | ~120° | sp2 hybridization in the benzene ring |

| Dihedral Angle | Non-zero | Steric repulsion between mesityl and cyclopropyl groups |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Computational methods can simulate spectroscopic data, providing a powerful tool for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra for this compound can be predicted based on its structure. The presence of cis and trans isomers would lead to more complex spectra than described in this simplified prediction.

¹H NMR: The mesityl group would show a singlet for the two aromatic protons (H-3', H-5') around 6.8 ppm and two singlets for the methyl protons (one for the para-methyl and one for the two ortho-methyls) around 2.2-2.3 ppm. wikipedia.org The protons on the cyclopropane ring and the aminomethyl group are diastereotopic and would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm for cyclopropyl protons and 2.5-3.0 ppm for the -CH2-N protons). mdpi.com

¹³C NMR: The aromatic carbons of the mesityl group would appear in the 125-140 ppm range. The aliphatic carbons of the methyl groups would be around 20-21 ppm. The carbons of the cyclopropyl ring and the aminomethyl group would resonate in the upfield region, typically between 10 and 45 ppm. mdpi.com

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (2H) | ~6.8 | Singlet |

| ortho-CH₃ (6H) | ~2.3 | Singlet |

| para-CH₃ (3H) | ~2.2 | Singlet |

| -CH₂-N (2H) | 2.5 - 3.0 | Multiplet |

| Cyclopropyl CH (3H) | 0.5 - 1.5 | Complex Multiplets |

| -NH₂ (2H) | 1.0 - 2.5 | Broad Singlet |

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretch | 1600 & 1450 |

| N-H (Amine) | Scissoring Bend | 1590 - 1650 |

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry is highly predictable. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight (189.30). moldb.com Given it has one nitrogen atom, the molecular ion peak will be an odd number, consistent with the nitrogen rule. libretexts.org

Alpha-cleavage is a dominant fragmentation pathway for amines. libretexts.org The most likely fragmentation would be the cleavage of the bond between the cyclopropyl ring and the aminomethyl group, leading to a stable cyclopropyl-mesityl carbocation or a resonance-stabilized fragment. Another significant fragmentation would be benzylic-like cleavage, where the bond between the mesityl group and the cyclopropane ring breaks, potentially leading to a mesityl cation or a rearranged tropylium-like ion.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₂H₁₆N]⁺ | Loss of a methyl radical (•CH₃) |

| 159 | [C₁₂H₁₅]⁺ | Loss of aminomethyl radical (•CH₂NH₂) |

| 119 | [C₉H₁₁]⁺ | Mesityl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ |

Energetics of Stereoisomers and Conformational Isomers

This compound can exist as stereoisomers due to the substituted cyclopropane ring. The relationship between the mesityl group and the aminomethyl group can be either cis or trans. Each of these diastereomers is chiral and would exist as a pair of enantiomers.

Computational chemistry can precisely calculate the relative energies of these isomers. Generally, the trans isomer is expected to be thermodynamically more stable than the cis isomer due to reduced steric strain between the bulky mesityl group and the aminomethyl group.

Furthermore, conformational isomers arise from rotation around the single bonds, specifically the bond connecting the mesityl group to the cyclopropane ring and the bond connecting the aminomethyl group. The rotation around the mesityl-cyclopropyl bond would be significantly hindered by the ortho-methyl groups. Computational modeling can map the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them.

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Reactivity Processes

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, for instance, via the addition of a carbene to a mesityl-substituted alkene followed by functional group manipulation.

For any proposed reaction, quantum chemical calculations can map the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction pathway. The TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate.

These models can predict reaction feasibility, explore competing pathways, and explain observed regioselectivity or stereoselectivity. For example, modeling the protonation of the amine group would confirm the localization of the HOMO on the nitrogen and calculate the proton affinity.

Applications of 2 Mesitylcyclopropyl Methanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is currently no specific information available in peer-reviewed journals or patents detailing the use of (2-Mesitylcyclopropyl)methanamine as a precursor in the synthesis of complex organic molecules. Organic building blocks containing sterically hindered groups like the mesityl group are often employed to influence the stereochemical outcome of reactions or to enhance the stability of the resulting molecules. The cyclopropylamine (B47189) moiety is a recognized pharmacophore in medicinal chemistry. However, the specific application of the combined this compound scaffold in multi-step total synthesis or the construction of complex natural or unnatural products has not been documented.

Development of Chiral Auxiliaries and Ligands Utilizing the this compound Scaffold

The development of chiral auxiliaries and ligands from this compound has not been reported in the scientific literature. Chiral amines are fundamental in asymmetric synthesis, where they can be used to control the formation of stereocenters. The rigid structure of the cyclopropane (B1198618) ring and the steric bulk of the mesityl group are features that are, in principle, desirable for a chiral auxiliary. However, no studies have been published on the resolution of this compound into its enantiomers and their subsequent evaluation as chiral auxiliaries or as scaffolds for the synthesis of chiral ligands for asymmetric catalysis.

Derivatization into Related Mesitylcyclopropylamine Architectures

Detailed studies on the derivatization of this compound to form related mesitylcyclopropylamine architectures are not present in the available literature. As a primary amine, it would be expected to undergo standard reactions such as N-alkylation, N-acylation, and Schiff base formation. These transformations would yield a variety of derivatives with potentially new and interesting properties. However, specific examples of such derivatizations and the characterization of the resulting products have not been documented.

Exploration in Materials Chemistry as a Functional Monomer or Intermediate

There is no available research on the exploration of this compound in materials chemistry, either as a functional monomer for polymerization or as an intermediate in the synthesis of new materials. The presence of the reactive amine group and the bulky, thermally stable mesityl group could potentially be leveraged in the creation of novel polymers, such as polyamides or polyimides, with unique properties. Nevertheless, no such applications have been reported.

Advanced Characterization Techniques and Structural Elucidation of 2 Mesitylcyclopropyl Methanamine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound like (2-Mesitylcyclopropyl)methanamine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, thereby confirming its molecular formula.

For this compound, with a presumed molecular formula of C₁₃H₁₉N, the expected monoisotopic mass would be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). The experimentally determined mass would then be compared to the theoretical mass calculated for C₁₃H₁₉N. A match within a narrow tolerance (e.g., < 5 ppm) would provide strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 1: Hypothetical HRMS Data for this compound

| Ion Species | Theoretical m/z (C₁₃H₁₉N) | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 190.1596 | 190.1594 | -1.05 |

This table represents hypothetical data to illustrate the principle of HRMS for molecular formula confirmation.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structural connectivity and stereochemistry of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle of a complex molecule like this compound.

Key 2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity within the cyclopropane (B1198618) ring and the attachment of the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively assign which protons are attached to which carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule, for instance, by showing correlations from the mesityl protons to the cyclopropane ring carbons, and from the cyclopropane protons to the aminomethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining stereochemistry. NOESY detects protons that are close to each other in space, regardless of whether they are bonded. For this compound, which can exist as cis and trans diastereomers, NOESY would be instrumental. For example, in the trans isomer, a NOE would be expected between the proton on the carbon bearing the mesityl group and the protons of the aminomethyl group, which would be absent or weaker in the cis isomer.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for trans-(2-Mesitylcyclopropyl)methanamine

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| Mesityl-C (aromatic) | 135-140 | 6.8-7.0 | s |

| Mesityl-CH₃ | ~20 | 2.2-2.3 | s |

| Cyclopropyl-CH (C1) | ~30 | 1.5-1.7 | m |

| Cyclopropyl-CH (C2) | ~25 | 1.0-1.2 | m |

| Cyclopropyl-CH₂ (C3) | ~15 | 0.5-0.8 | m |

| CH₂N | ~45 | 2.8-3.0 | d |

| NH₂ | - | 1.2-1.5 | br s |

This table represents hypothetical NMR data. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique is particularly valuable for confirming the relative stereochemistry of chiral centers and for understanding the precise bond lengths, bond angles, and conformational preferences of the molecule.

To perform X-ray crystallography, a single, high-quality crystal of a derivative of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision. This would definitively confirm the connectivity and, crucially, the cis or trans relationship between the mesityl and aminomethyl substituents on the cyclopropane ring.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 95.67 |

| Volume (ų) | 1367.8 |

| Z | 4 |

| R-factor | 0.045 |

This table presents hypothetical crystallographic data for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), is the primary method for separating and quantifying these enantiomers. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity.

In chiral HPLC, a chiral stationary phase (CSP) is used. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is critical and often requires empirical optimization. For an amine like this compound, derivatization with a chiral or achiral reagent might be employed to improve separation and detection. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Table 4: Hypothetical Chiral HPLC Separation Data for this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| 1 | 8.54 | 98.5 | 97.0 |

| 2 | 10.21 | 1.5 |

This table illustrates a hypothetical result from a chiral HPLC analysis, indicating a high enantiomeric excess for one enantiomer.

Conclusion and Future Perspectives in 2 Mesitylcyclopropyl Methanamine Research

Summary of Key Academic Contributions

The academic contributions relevant to "(2-Mesitylcyclopropyl)methanamine" are primarily foundational, stemming from the development of synthetic methods for the broader class of cyclopropylamines and, more specifically, 2-arylcyclopropylamines. The 2-arylcyclopropylamine motif is a recognized structural element in a variety of biologically active compounds, which has spurred considerable research into its synthesis. researchgate.net

Key synthetic strategies that form the basis for potentially accessing "this compound" include:

Classical Cyclopropanation and Functional Group Interconversion: Methods such as the Curtius rearrangement of a corresponding cyclopropanecarboxylic acid have been traditionally employed. researchgate.net Another established route involves the cyclopropanation of olefins using diazo compounds, followed by chemical modifications to introduce the aminomethyl group. researchgate.net

Kulinkovich-Szymoniak Reaction: A significant advancement is the titanium(II)-mediated coupling of nitriles with Grignard reagents, which offers a direct route to primary cyclopropylamines from readily available starting materials. nih.gov

Modern C-H Functionalization and Cross-Coupling: A particularly innovative and step-economical approach involves the iridium-catalyzed C(sp³)–H borylation of a protected cyclopropylamine (B47189), followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the aryl group. nih.gov This method is notable for its stereodivergent potential, allowing access to either cis or trans isomers by modifying the reaction atmosphere. nih.gov

These methodologies, while not explicitly applied to "this compound" in published studies, represent the current state-of-the-art and the primary tools available for its eventual synthesis and study.

| Synthetic Method | Description | Key Advantages | Relevant Compounds |

| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate, followed by hydrolysis to the amine. | Well-established, reliable for certain substrates. | (1-cyclopropyl)cyclopropylamine |

| Kulinkovich-Szymoniak Reaction | Titanium(II)-mediated coupling of nitriles with Grignard reagents. | Direct, one-step synthesis from nitriles. | Primary cyclopropylamines |

| C-H Borylation/Suzuki-Miyaura Coupling | Sequential iridium-catalyzed borylation and palladium-catalyzed cross-coupling. | Step-economical, stereodivergent control. | 2-Arylcyclopropylamines |

Outstanding Challenges in Synthesis and Reactivity

The primary challenge in the study of "this compound" is its synthesis, which is significantly complicated by the steric bulk of the mesityl group. The two ortho-methyl groups on the aromatic ring create substantial steric hindrance, which can impede or prevent reactions that would otherwise proceed smoothly with less substituted aryl groups.

Challenges in Synthesis:

Steric Hindrance in Cross-Coupling: In the context of a Suzuki-Miyaura coupling to form the C-C bond between the cyclopropane (B1198618) ring and the mesityl group, steric clash is a major obstacle. The coupling of sterically hindered aryl halides or boronic acids is a known challenge in organic synthesis, often resulting in low yields due to the difficulty of both oxidative addition and reductive elimination steps at the palladium center. rsc.orgnih.gov Specialized, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate such transformations. rsc.org

Reduced Reactivity of Precursors: In methods involving the cyclopropanation of a mesityl-substituted olefin, the steric bulk of the mesityl group can influence the approach of the cyclopropanating agent, potentially leading to low yields or altered diastereoselectivity compared to simpler styrenes.

Diastereoselectivity Control: Achieving a specific diastereoisomer (cis or trans) of the final product would be a significant hurdle. While methods like the stereodivergent Suzuki-Miyaura coupling have been developed, their efficacy with a highly hindered group like mesityl is unproven and would likely require extensive optimization. nih.gov

Challenges in Reactivity:

Conformational Restrictions: The bulky mesityl group would likely lock the molecule into a preferred conformation, which could have significant implications for its interaction with biological targets or its utility in asymmetric catalysis.

| Challenge Area | Specific Issue | Consequence |

| Synthesis | Steric hindrance in Suzuki-Miyaura coupling | Low reaction yields, catalyst deactivation |

| Synthesis | Reduced reactivity of cyclopropanation precursors | Inefficient ring formation |

| Synthesis | Control of diastereoselectivity | Difficulty in isolating pure cis or trans isomers |

| Reactivity | Shielding of the primary amine | Reduced nucleophilicity and accessibility |

Potential for Novel Methodologies and Applications in Organic Chemistry

Despite the challenges, the synthesis and study of "this compound" offer intriguing possibilities for advancing organic chemistry.

Potential for Novel Methodologies:

Development of Robust Catalytic Systems: Successfully synthesizing this compound, particularly via a cross-coupling strategy, would likely necessitate the development of new, highly active, and sterically tolerant catalyst systems. Such catalysts could have broader applications in the synthesis of other sterically congested molecules.

Probing Mechanistic Pathways: The steric hindrance of the mesityl group could be used as a tool to study the mechanisms of cyclopropanation or C-H activation reactions. The outcomes of reactions with this substrate could provide valuable insights into the transition states of these processes.

Asymmetric Synthesis: Developing an enantioselective synthesis of "this compound" would be a significant achievement. It would require overcoming the challenge of facial selectivity in the presence of the bulky, yet achiral, mesityl group and could lead to new chiral ligands or catalysts.

Potential for Novel Applications:

Medicinal Chemistry Building Block: The unique combination of a rigid cyclopropane scaffold, a basic amine, and a bulky, lipophilic mesityl group makes "this compound" an interesting, albeit unexplored, building block for medicinal chemistry. The mesityl group could serve to probe steric pockets in enzyme active sites or receptors.

Ligand Development in Catalysis: The aminomethylcyclopropyl moiety could be incorporated into novel ligand scaffolds. The steric bulk of the mesityl group would be a defining feature, potentially creating a unique coordination environment around a metal center for applications in asymmetric catalysis.

Materials Science: Amines are often used as curing agents or monomers in polymer synthesis. The properties of "this compound," such as its rigidity and steric profile, could be imparted to create novel polymers or materials with unique thermal or mechanical properties.

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer : Synthesize analogs with varied substituents (e.g., 2-thienyl, 4-chlorophenyl) and test in parallel assays. Use multivariate statistical analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with bioactivity. Publish raw data in open-access repositories for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.